molecular formula C7H2F2N2O2 B1398595 3,5-Difluoro-4-nitrobenzonitrile CAS No. 1123172-88-2

3,5-Difluoro-4-nitrobenzonitrile

Cat. No. B1398595
CAS RN: 1123172-88-2
M. Wt: 184.1 g/mol
InChI Key: NZIZYTSUHGNYMD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrobenzonitrile is a chemical compound with the CAS Number: 1123172-88-2 . It has a molecular weight of 184.1 and is a pale-yellow to yellow-brown to brown solid . It is used as a research chemical and can be used as PRDM9 inhibitors to prevent or treat diseases mediated by PRDM9 .


Molecular Structure Analysis

The IUPAC name of 3,5-Difluoro-4-nitrobenzonitrile is the same as its common name . The InChI code is 1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitrobenzonitrile has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is stored at room temperature .

Scientific Research Applications

PRDM9 Inhibitors

3,5-Difluoro-4-nitrobenzonitrile has been identified as a potential inhibitor of PRDM9, a protein that plays a significant role in meiotic recombination. Inhibitors of PRDM9 can be used to prevent or treat diseases mediated by this protein .

Molecular Simulations

This compound can be used in molecular simulations to understand its interactions and properties. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Safety and Hazards

The safety information for 3,5-Difluoro-4-nitrobenzonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3,5-difluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIZYTSUHGNYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724426
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitrobenzonitrile

CAS RN

1123172-88-2
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123172-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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